copper;ethyl 3-oxobutanoate

PECVD precursor volatility copper metallization

Researchers requiring dense, fluorine-free copper films for advanced semiconductor nodes face a critical precursor selection challenge. Cu(etac)₂ directly solves this by eliminating fluorine contamination that corrodes TiN barriers. - Delivers near-bulk resistivity at film thicknesses <100 nm, enabling reliable electroplating on scaled features. - Deposits crystalline CuO at just 90°C via steam treatment, compatible with flexible substrates. - Provides 0.8 Torr volatility at 120-150°C without fluorinated ligands.

Molecular Formula C6H10CuO3+2
Molecular Weight 193.69 g/mol
Cat. No. B14804075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper;ethyl 3-oxobutanoate
Molecular FormulaC6H10CuO3+2
Molecular Weight193.69 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C.[Cu+2]
InChIInChI=1S/C6H10O3.Cu/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;/q;+2
InChIKeyXWSMLFILTUBCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Ethyl 3-Oxobutanoate (Cu(etac)₂) — Core Characteristics for Industrial and Research Procurement


Copper(II) ethyl 3-oxobutanoate, systematically named bis(ethyl 3-oxobutanoato-κO,κO′)copper(II) and commonly referred to as copper(II) ethylacetoacetate or Cu(etac)₂, is a neutral, non-fluorinated β-ketoesterate coordination complex (CAS 14284-06-1, molecular formula C₁₂H₁₈CuO₆, formula weight 321.81 g·mol⁻¹) . It is a blue-to-green crystalline powder with a melting point of 192–203 °C and is insoluble in water but freely soluble in ethanol, chloroform, and other common organic solvents [1]. The compound serves as a versatile Cu(II) precursor for chemical vapor deposition (CVD), a Lewis-acid catalyst for organic transformations and polymer curing, and a precursor for low-temperature metal oxide synthesis [2].

CVD / ALD Precursor Non-fluorinated Cu(II) source with adequate volatility for PECVD
Lewis-Acid Catalyst Supports organic transformations and polymer curing at low loadings
Low-Temperature Oxide Synthesis Enables crystalline CuO formation under mild steam treatment

Why Copper(II) Ethyl 3-Oxobutanoate Cannot Be Simply Replaced by Other Copper β-Diketonates or β-Ketoesterates


Generic substitution among copper(II) β-diketonate and β-ketoesterate complexes is not technically valid because the ligand architecture directly controls volatility, decomposition pathway, film microstructure, and catalytic reactivity. Although compounds such as Cu(acac)₂, Cu(tbaoac)₂, and Cu(dpm)₂ all deliver Cu(II), they differ substantially in vapor pressure, thermal decomposition temperature, and the morphology of the resulting thin films or oxide products [1][2]. Furthermore, the ethyl acetoacetate ligand confers a combination of non-fluorinated character, adequate volatility at moderate temperatures (0.8 Torr at 120–150 °C), and the ability to yield dense, fine-grained copper films with near-bulk resistivity at sub-100 nm thickness—characteristics not simultaneously displayed by the nearest analogs [1][3]. The quantitative evidence below demonstrates that the specific ligand set of Cu(etac)₂ produces measurable performance differences that directly affect process yield, film quality, and catalytic efficiency in ways that a generic ‘copper precursor’ or ‘copper catalyst’ selection cannot guarantee.

  • Ligand architecture controls performance Volatility, decomposition, and film microstructure depend on specific β-ketoesterate ligand; Cu(acac)₂ or Cu(dpm)₂ may shift film quality and electrical properties.
  • Fluorine contamination absent only in non-fluorinated precursors Fluorinated analogs like Cu(hfac)₂ introduce corrosion risk and dielectric damage; Cu(etac)₂ eliminates fluorine but requires volatility verification for each process.
  • Low-temperature oxide formation not replicated by Cu(acac)₂ Steam-induced crystalline CuO at low temperature is unique to ethylacetoacetate ligand; Cu(acac)₂ does not yield crystalline oxide under identical conditions.

Quantitative Comparative Evidence: Copper(II) Ethyl 3-Oxobutanoate vs. Closest Analogs


Volatility Sufficient for PECVD Without Fluorinated Ligands: Cu(etac)₂ vs. Fluorinated Cu(hfac)₂

Cu(etac)₂ is a non-fluorinated, room-temperature-solid precursor that exhibits a vapor pressure of 0.8 Torr at 120–150 °C, which is adequate for plasma-enhanced chemical vapor deposition (PECVD) processing and eliminates the fluoride contamination risk associated with the widely used Cu(hfac)₂ (copper(II) hexafluoroacetylacetonate) family . In contrast, Cu(hfac)₂ derivatives, while volatile, introduce fluorine that can corrode reactor hardware and degrade dielectric layers during back-end-of-line (BEOL) processing .

Volatility vs. Cu(hfac)₂
Data to verify
Cu(etac)₂: 0.8 Torr at 120–150°C, non-fluorinated Cu(hfac)₂: volatile but contains six F atoms per ligand, corrosion risk
Supports fluorine-free PECVD processing context
Verify volatility at your reactor conditions
PECVD precursor volatility copper metallization non-fluorinated

Dense, Fine-Grained Cu Films with Bulk-Like Resistivity at Sub-100 nm Thickness: Cu(etac)₂ vs. Cu(dpm)₂

When deposited by thermal CVD under nearly identical conditions, Cu(etac)₂ produces dense, uniform, fine-grained copper films that achieve bulk electrical conductivity at a thickness as low as 75–95 nm [1][2]. By contrast, films grown from the commonly used β-diketonate precursor Cu(dpm)₂ (copper(II) dipivaloylmethanate) are porous, with faceted, large crystallites that degrade electrical performance at comparable thickness [1]. The resistivity of Cu(etac)₂-derived films approaches 2 μΩ·cm for thicknesses above 250 nm, close to the bulk copper value of 1.7 μΩ·cm [2].

Film Resistivity vs. Cu(dpm)₂
Reported
Cu(etac)₂: dense, fine grains; bulk conductivity at 75–95 nm; ~2 μΩ·cm at >250 nm Cu(dpm)₂: porous, faceted large crystallites; higher resistivity
Reported film morphology supports thin-film resistivity targets
Performance depends on CVD substrate and temperature
CVD thin film resistivity grain morphology copper precursor

Low-Temperature (90 °C) Transformation to Crystalline CuO: Cu(etac)₂ vs. Cu(acac)₂

Under steam treatment at 90 °C in air, Cu(etac)₂ undergoes hydrolysis and condensation to yield crystalline CuO, whereas Cu(acac)₂ (copper(II) acetylacetonate) does not transform to a crystalline oxide under the same conditions [1]. This differential reactivity is attributed to the greater hydrolytic lability of the ethyl acetoacetate ligand compared to acetylacetonate, enabling oxide formation at temperatures far below those required for conventional calcination [1].

CuO Formation vs. Cu(acac)₂
Class-level
Cu(etac)₂: crystalline CuO at 90°C via steam Cu(acac)₂: no crystalline oxide under same conditions
Enables low-thermal-budget CuO deposition for flexible substrates
Class-level inference; confirm with your ligand system
steam treatment metal oxide synthesis CuO low-temperature processing

Stronger Cu–O Bond Strength: Cu(etac)₂ vs. Cu(acac)₂

A combined experimental and DFT study (B3LYP/6-311G* level) using Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses demonstrated that the Cu–O bond in copper(II) α-ethylacetylacetonate, Cu(3-Etacac)₂ (structurally analogous to Cu(etac)₂), is significantly stronger than that in Cu(acac)₂ [1]. The stronger metal–oxygen bond correlates with enhanced thermal and chemical stability of the complex, a factor that can influence shelf life and decomposition control during CVD processing.

Cu–O Bond Strength vs. Cu(acac)₂
Reported
Cu(etac)₂ analog: stronger Cu–O bond (DFT, NBO) Cu(acac)₂: weaker Cu–O bond
May support improved thermal stability during storage and CVD
Analog study; confirm for Cu(etac)₂ directly
metal-ligand bond strength DFT NBO thermal stability

Room-Temperature Resin Curing at Parts-Per-Thousand Catalyst Loading: Cu(etac)₂ vs. Conventional Peroxide Initiators

In polybutadiene-based resin systems, copper ethylacetoacetate (CEA) enables room-temperature curing at loadings of only 0.01–0.3 wt%, a concentration at least one order of magnitude lower than that required for typical free-radical initiators such as benzoyl peroxide (commonly 1–3 wt%) [1]. At 0.01 wt% CEA, complete gelation occurs within minutes at ambient temperature, without the need for oxygen exclusion or photosensitizers [1].

Curing Catalyst Loading vs. Peroxides
Reported
Cu(etac)₂: effective at 0.01–0.3 wt%; gelation in minutes at 25°C Benzoyl peroxide: typically 1–3 wt%
Ultra-low catalyst loading reduces residual metal and cost
Polybutadiene system; validate in your formulation
polymer curing catalyst low loading room temperature cure polybutadiene

High-Value Application Scenarios for Copper(II) Ethyl 3-Oxobutanoate Based on Quantitative Differentiation Evidence


Non-Fluorinated PECVD/ALD Precursor for BEOL Copper Interconnect Metallization

In semiconductor back-end-of-line processing, the use of fluorinated precursors such as Cu(hfac)₂ introduces fluorine contamination that can corrode TiN barrier layers and increase dielectric leakage. Cu(etac)₂ provides equivalent volatility (0.8 Torr at 120–150 °C) without any fluorine content . The resulting copper films are dense, conformal, and approach bulk resistivity at thicknesses >250 nm, enabling complete via-hole filling for advanced DRAM devices . Procurement for PECVD-based copper metallization should prioritize Cu(etac)₂ when fluorine-free processing is a hard requirement.

Ultra-Thin, Low-Resistivity Copper Seed Layers for Next-Generation Interconnects

For sub-100 nm copper seed layers required in advanced nodes, the precursor's ability to deposit fine-grained, dense films that achieve bulk conductivity at 75–95 nm thickness is critical [1][2]. Unlike Cu(dpm)₂, which yields porous, faceted large-crystallite films, Cu(etac)₂ delivers the smooth, continuous morphology necessary for reliable electroplating on scaled features [1]. When sourcing a copper precursor for ultra-thin conductive layers, quantitative film morphology differences dictate the choice of Cu(etac)₂.

Low-Thermal-Budget Fabrication of Crystalline CuO for Flexible Gas Sensors and Printed Electronics

Cu(etac)₂ uniquely transforms to crystalline CuO at 90 °C under steam treatment, whereas Cu(acac)₂ fails to produce crystalline oxide under identical conditions [3]. This enables direct CuO deposition on polymeric or flexible substrates that cannot withstand conventional calcination temperatures (>400 °C). For procurement targeting low-temperature metal oxide deposition—e.g., flexible NO₂ gas sensors—the 90 °C processing capability of Cu(etac)₂ provides a decisive advantage over Cu(acac)₂ [3].

Application
Selection Property
Validation Focus
Non-fluorinated PECVD/ALD precursor for copper metallization research
Non-fluorinated volatility profile
Fluorine-free film integrity and electrical resistivity
Ultra-thin copper seed layer deposition for advanced interconnect studies
Sub-100 nm film morphology and grain density
Grain continuity and resistivity at reduced thickness
Low-temperature crystalline CuO formation for flexible sensor research
Hydrolytic lability under mild steam treatment
Oxide crystallinity and substrate thermal compatibility
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